Curassavine

Übersicht

Beschreibung

Curassavine is a natural alkaloid compound . It is derived from the stem bark of the vine Ervatamia divaricata and the herbs of Zanthoxylum simulans Hance . It is also the major alkaloid of Heliotropium curassavicum Linn .

Synthesis Analysis

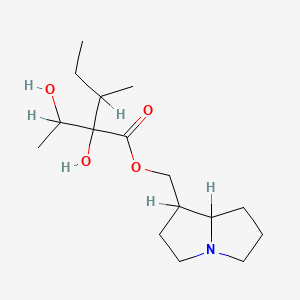

Curassavine is shown to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) . This is the first example of a monocarboxylic necic acid with a C8 skeleton .Molecular Structure Analysis

The molecular formula of Curassavine is C16H29NO4 . Its molecular weight is 299.41 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Curassavine molecule .Chemical Reactions Analysis

The major alkaloids of Heliotropium curassavicum Linn, including Curassavine, are shown to be esters of trachelanthamidine . The minor alkaloids, coromandalin and heliovicine, are esters of trachelanthamidine with (+)-viridifloric and (–)-trachelanthic acids, respectively .Physical And Chemical Properties Analysis

Curassavine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Chemical Composition and Structure

- Curassavine, the major alkaloid found in Heliotropium curassavicum Linn., is characterized as an ester of trachelanthamidine with homoviridifloric acid. This structure represents the first example of a monocarboxylic necic acid with a C8 skeleton. Additionally, related minor alkaloids, coromandalin and heliovicine, are identified as esters of trachelanthamidine with different acids (Mohanraj et al., 1978).

- Further studies also confirm the presence of other alkaloids in Heliotropium curassavicum, including curassavine as an ester of trachelanthamidine with curassavic acid. This diversity of alkaloids showcases the complex chemical nature of the plant (Subramanian et al., 1980).

Medicinal Applications

- The study of traditional medicinal plants, including Asclepias curassavica, has demonstrated significant antioxidant and antiproliferative activities. These findings highlight the potential of curassavine and related compounds in developing effective cancer treatments, particularly in inducing apoptosis in cancer cell lines (Baskar et al., 2012).

Pharmacological Properties

- Curassavine's pharmacological properties are further explored in studies evaluating the pro-coagulant and thrombin-like activities of cysteine proteases from Asclepias curassavica latex. This research underlines the potential of curassavine in therapeutic applications for blood coagulation and wound healing (Shivaprasad et al., 2009).

Genetic and Reproductive Studies

- In reproductive biology, the study of Varronia curassavica reveals its typical outcrossed species characteristic and functional self-incompatibility mechanisms. Understanding the reproductive strategies of medicinal plants like Varronia curassavica is crucial for conservation and sustainable use (Hoeltgebaum et al., 2017).

Phytochemical Analysis

- The analysis of bioactive compounds in Asclepias Curassavica using gas chromatography-mass spectroscopy has identified a range of phytochemical compounds. These findings are essential for understanding the plant's pharmacological potential and for the development of natural medicinal formulations (Dhiman, 2018).

Wirkmechanismus

Mode of Action

It is known to be an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Curassavine is currently limited . Understanding these properties is crucial for determining the bioavailability of the compound and its overall pharmacokinetic profile.

Result of Action

Some studies suggest that it has significant effects on certain species, such as causing mortality percentages among larvae and pupae of Culex pipiens . .

Eigenschaften

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBKKUAYMFOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987936 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

CAS RN |

68385-70-6, 82398-74-1 | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)

![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)

![Dinaphtho[2,1-b:1',2'-d]thiophene](/img/structure/B1605730.png)